2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H7Br2NO3 It is characterized by the presence of bromine, nitro, and phenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene typically involves the bromination of 1-(4-bromophenoxy)-4-nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nature of the substituent introduced.
Reduction Reactions: The major product is 2-Amino-1-(4-bromophenoxy)-4-nitrobenzene.
Oxidation Reactions: Various oxidized derivatives of the compound can be formed.
Scientific Research Applications
2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenoxy)-4-nitrobenzene
- 2-Bromo-1-(4-fluorophenoxy)-4-nitrobenzene
- 2-Bromo-1-(4-methylphenoxy)-4-nitrobenzene
Uniqueness
The combination of bromine and nitro groups provides a distinct set of chemical properties that can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(4-bromophenoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNVNYMRCGVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.